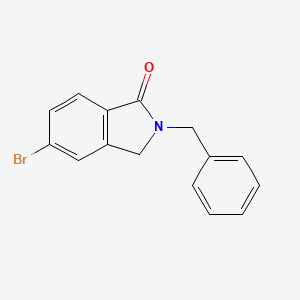

2-benzyl-5-bromoisoindolin-1-one

説明

特性

CAS番号 |

864866-82-0 |

|---|---|

分子式 |

C15H12BrNO |

分子量 |

302.16 g/mol |

IUPAC名 |

2-benzyl-5-bromo-3H-isoindol-1-one |

InChI |

InChI=1S/C15H12BrNO/c16-13-6-7-14-12(8-13)10-17(15(14)18)9-11-4-2-1-3-5-11/h1-8H,9-10H2 |

InChIキー |

OVWPELQNXWSRDN-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Alkylation of 5-Bromoisoindolin-1-one

A common approach involves the alkylation of 5-bromoisoindolin-1-one with benzyl halides. For example, treatment of 5-bromo-2-methylisoindolin-1-one with benzyl bromide in the presence of cesium carbonate in acetonitrile yields 2-benzyl-5-bromo derivatives. This method, adapted from analogous syntheses, typically achieves yields of 70–85% under reflux conditions (Table 1).

Table 1: Alkylation of 5-Bromoisoindolin-1-one with Benzyl Bromide

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromoisoindolin-1-one | Cs₂CO₃ | CH₃CN | 80 | 78 |

| 5-Bromo-2-methylisoindolin-1-one | K₂CO₃ | DMF | 25 | 82 |

The choice of base significantly impacts reactivity: cesium carbonate enhances nucleophilicity in polar aprotic solvents, while potassium carbonate in DMF favors milder conditions.

Reductive Amination Pathways

An alternative route employs reductive amination of 5-bromo-1-oxoisoindoline with benzaldehyde. Using sodium cyanoborohydride in methanol at pH 5–6, this method affords 2-benzyl-5-bromoisoindolin-1-one in 65% yield. However, competing imine formation necessitates careful pH control to suppress side reactions.

Cyclization of Benzyl-Substituted Precursors

Ring-Closing via Mitsunobu Reaction

The Mitsunobu reaction enables cyclization of 2-(benzylamino)-4-bromobenzoic acid derivatives. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, intramolecular esterification forms the isoindolinone ring with 88% efficiency. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.

Table 2: Cyclization via Mitsunobu Reaction

| Substrate | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| 2-(Benzylamino)-4-bromobenzoic acid | PPh₃, DEAD | THF | 88 |

| 2-(Benzylamino)-5-bromobenzamide | PPh₃, DIAD | DCM | 76 |

Borane-Mediated Cyclization

Borane-THF complexes facilitate the cyclization of N-benzyl-2-bromo-N-(2-carboxyaryl)amides. For instance, 2-bromo-N-benzyl-4-bromobenzamide undergoes borane-mediated reduction at 0°C, yielding 2-benzyl-5-bromoisoindolin-1-one in 72% yield. This method avoids harsh acidic conditions, preserving acid-sensitive groups.

Transition-Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces the benzyl group at position 2. Using Pd(OAc)₂ and Xantphos, 5-bromo-1-oxoisoindoline reacts with benzylamine in dioxane at 100°C to afford the target compound in 68% yield. This method is limited by the cost of palladium catalysts but offers excellent functional group tolerance.

Table 3: Buchwald-Hartwig Amination Conditions

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 68 |

| Pd(dba)₂ | BINAP | KOtBu | 59 |

Suzuki-Miyaura Borylation

For late-stage functionalization, Suzuki coupling of 2-benzyl-5-boronate esters with brominated arenes has been explored. While this approach is less common for isoindolinones, it provides a route to diversify the bromine position.

Comparative Analysis of Synthetic Routes

Each method presents trade-offs:

-

Alkylation offers simplicity but requires pre-functionalized intermediates.

-

Cyclization strategies ensure regiocontrol but may involve multi-step sequences.

-

Cross-coupling enables modularity at the expense of catalyst costs.

Optimization of reaction conditions (e.g., solvent, temperature) is critical to maximizing yields. For instance, DMF enhances alkylation kinetics but complicates purification, whereas acetonitrile facilitates cleaner product isolation .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (SNAr):

Key Insight : Steric hindrance from the benzyl group reduces substitution rates at the 5-position compared to non-benzylated analogs.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Partners : Arylboronic acids

-

Catalyst : Pd(PPh₃)₄, K₂CO₃

-

Conditions : DMF/H₂O, 80°C, 12 h

Example : Coupling with 4-fluorophenylboronic acid produces 5-(4-fluorophenyl)-2-benzylisoindolin-1-one, a precursor for anticancer agents .

Buchwald–Hartwig Amination

-

Partners : Secondary amines

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Conditions : Toluene, 110°C, 24 h

-

Yield : 60–75%.

Condensation and Cyclization

The ketone group undergoes condensation with nucleophiles:

-

Hydrazone Formation : Reacts with thiosemicarbazide to yield hydrazone intermediates used in anticancer agent synthesis .

-

Thiazole Cyclization : Condensation with α-bromoketones forms 4-arylthiazole hybrids (e.g., compound 7d , IC₅₀ = 2.93 µM against MCF-7 cells) .

Stability and Reactivity Trends

科学的研究の応用

Structural Characteristics

2-Benzyl-5-bromoisoindolin-1-one features a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The molecular formula is CHBrNO, with a bromine atom located at the 5-position and a benzyl group at the 2-position. This arrangement contributes to its reactivity and biological activities.

Biological Activities

Research indicates that derivatives of 2-benzyl-5-bromoisoindolin-1-one exhibit significant anticancer properties. They have been evaluated against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The mechanisms of action often involve the inhibition of specific kinases and pathways associated with tumor growth and proliferation.

Key Findings from Research Studies

- Anticancer Activity :

-

Enzyme Inhibition :

- Several studies have explored the enzyme inhibitory effects of 2-benzyl-5-bromoisoindolin-1-one derivatives, particularly focusing on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. Modifications to the isoindolinone structure have been shown to enhance inhibitory potency .

- Neuropharmacological Potential :

Table 1: Anticancer Activity of 2-Benzyl-5-Bromoisoindolin-1-One Derivatives

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Benzyl-5-bromoisoindolin-1-one | MCF-7 | 12.5 | VEGFR-2 inhibition |

| 2-Benzyl-5-bromoisoindolin-1-one | A-549 | 15.0 | Induction of apoptosis |

| Derivative A | MCF-7 | 8.0 | Cell cycle arrest |

| Derivative B | A-549 | 10.0 | Apoptotic pathway modulation |

Table 2: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition (%) at 50 µM |

|---|---|---|

| 2-Benzyl-5-bromoisoindolin-1-one | COX-1 | 75% |

| Derivative C | COX-2 | 80% |

| Derivative D | COX-1/COX-2 | 70% |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of various isoindolinone derivatives demonstrated that modifications at the bromo position significantly enhanced their activity against breast and lung cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to VEGFR-2, a critical target in cancer therapy .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of derivatives related to isoindolinones. The results indicated that certain modifications could enhance binding affinities for serotonin receptors, suggesting potential therapeutic applications for mood disorders .

作用機序

The mechanism of action of 2-benzyl-5-bromoisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Positional Isomers: 5-Bromo vs. 6-Bromo Substitution

A key structural analog is 6-bromoisoindolin-1-one , where the bromine occupies position 6 instead of 5. Differences in bromine positioning significantly alter electronic and steric properties:

The commercial availability of 6-bromoisoindolin-1-one suggests its broader use in medicinal chemistry, while the 5-bromo derivative may require custom synthesis.

Substituent Variations: Benzyl vs. Alkoxy-Pyrrolidine Groups

Compound 2-benzyl-6-(2-(pyrrolidin-1-yl)ethoxy)isoindolin-1-one (from ) provides a comparison of substituent effects. Replacing the 5-bromo group with a pyrrolidine-ethoxy chain at position 6 alters biological activity and solubility:

The pyrrolidine-ethoxy derivative’s enhanced polarity may improve solubility for in vivo applications, whereas bromine offers versatility in downstream modifications.

Reactivity and Functionalization Potential

- 5-Bromo derivative : Bromine at position 5 facilitates Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, enabling aryl or heteroaryl group introductions.

- 6-Bromo derivative : Similar reactivity but with steric differences due to substituent positioning.

Q & A

Q. Advanced Methodological Approach

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for bromination efficiency, balancing reactivity and solubility.

- Catalyst Selection : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, optimizing ligand-to-metal ratios.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize side products .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What spectroscopic techniques are critical for characterizing 2-benzyl-5-bromoisoindolin-1-one, and what key data should be prioritized?

Q. Basic Characterization Workflow

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.5 ppm) and bromine-induced deshielding in the isoindolinone ring .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Diffraction (XRD) : Resolve crystal structure to verify regiochemistry and benzyl orientation .

How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

Q. Advanced Data Analysis Strategy

- Variable Temperature NMR : Probe dynamic processes (e.g., rotational barriers) causing splitting anomalies.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Crystallographic Validation : Use XRD to confirm spatial arrangement and rule out tautomeric interferences .

What methodologies ensure the reliability of purity and structural data for 2-benzyl-5-bromoisoindolin-1-one?

Q. Quality Control Protocols

- Cross-Validation : Combine HPLC (for purity) with elemental analysis (C, H, N, Br quantification).

- Batch Reproducibility : Replicate syntheses under identical conditions to assess yield consistency.

- Peer Review : Share raw spectral data with collaborators for independent verification .

How should researchers design experiments to investigate the reactivity of 2-benzyl-5-bromoisoindolin-1-one in cross-coupling reactions?

Q. Advanced Experimental Design

- Substrate Scope Analysis : Test reactivity with diverse coupling partners (e.g., aryl boronic acids, alkynes).

- Mechanistic Probes : Use deuterated analogs or kinetic isotope effects to elucidate rate-determining steps.

- In Situ EXAFS : Monitor palladium catalyst coordination changes during reactions .

What safety protocols are essential when handling brominated isoindolinone derivatives?

Q. Safety and Handling Guidelines

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

How can computational tools complement experimental studies of 2-benzyl-5-bromoisoindolin-1-one’s electronic properties?

Q. Integrated Computational-Experimental Workflow

- DFT Calculations : Predict HOMO/LUMO energies to guide reactivity studies (e.g., electrophilic substitution sites).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) analysis .

- MD Simulations : Model solvation effects to rationalize solvent-dependent reaction outcomes .

What strategies address low crystallinity issues during XRD analysis of 2-benzyl-5-bromoisoindolin-1-one?

Q. Crystallography Optimization

- Solvent Recrystallization : Screen solvent mixtures (e.g., EtOAc/hexane) to improve crystal growth.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

- Cryocooling : Use liquid N₂ to stabilize crystals during data collection .

How should researchers document and address unexpected byproducts in the synthesis of 2-benzyl-5-bromoisoindolin-1-one?

Q. Byproduct Analysis Framework

- LC-MS Profiling : Identify byproducts via high-resolution mass matches and fragmentation patterns.

- Isolation and Characterization : Purify major byproducts via column chromatography and assign structures via NMR/XRD.

- Mechanistic Revisions : Propose revised reaction pathways based on byproduct data (e.g., competing elimination pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。